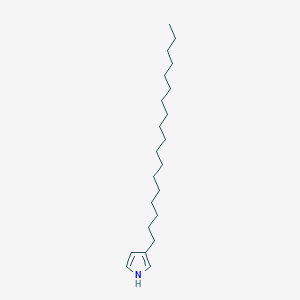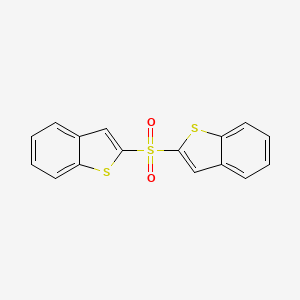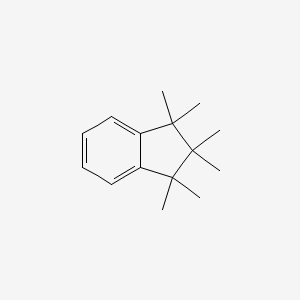
2-Methyldodeca-1,9,11-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldodeca-1,9,11-trien-3-one is an organic compound belonging to the class of α,β-unsaturated ketones It is characterized by its unique structure, which includes three conjugated double bonds and a methyl group attached to the dodeca chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodeca-1,9,11-trien-3-one typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldodeca-1,9,11-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated triene system into saturated or partially saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyldodeca-1,9,11-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Methyldodeca-1,9,11-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated triene system allows it to participate in electron transfer reactions, influencing various biochemical processes. It can act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11-Trimethyldodeca-1,6,10-trien-3-ol: Similar in structure but contains an alcohol group instead of a ketone.
6,10-Dimethylundeca-3,5,9-trien-2-one: Another α,β-unsaturated ketone with a different chain length and methyl group positions.
Uniqueness
2-Methyldodeca-1,9,11-trien-3-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the second position.
Eigenschaften
CAS-Nummer |
92119-27-2 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-methyldodeca-1,9,11-trien-3-one |
InChI |
InChI=1S/C13H20O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h4-6H,1-2,7-11H2,3H3 |
InChI-Schlüssel |
FICHCQXLBKRMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)CCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


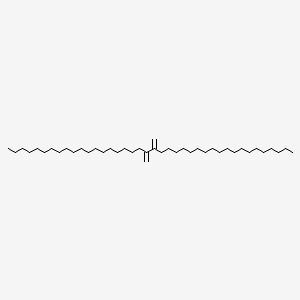
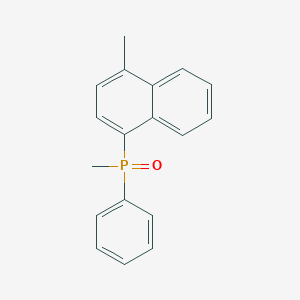

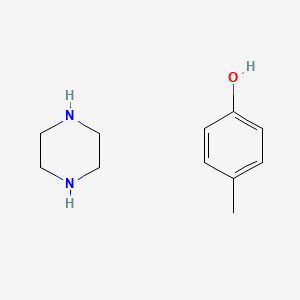
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
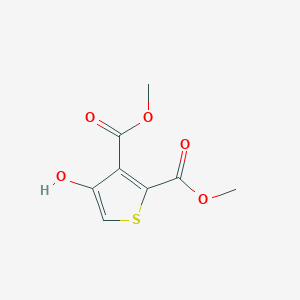
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
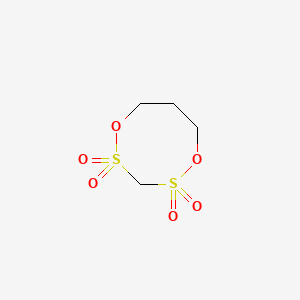

![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
